2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline

Neuroprotection Parkinson's disease model PC12 cells

2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1689-20-9), also referred to as N-propargyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic building block belonging to the tetrahydroisoquinoline (TIQ) class. It is characterized by a terminal alkyne (propargyl) substituent attached to the nitrogen atom of the TIQ scaffold, which serves as a critical pharmacophore for modulating neuroprotective signaling pathways and enzymatic activity, distinguishing it from other TIQ analogs used in Parkinson's and Alzheimer's disease research.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 1689-20-9
Cat. No. B3323718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline
CAS1689-20-9
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC#CCN1CCC2=CC=CC=C2C1
InChIInChI=1S/C12H13N/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h1,3-6H,7-10H2
InChIKeyWPKUJASRSJBGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1689-20-9) Chemical Profile and Structural Rationale for Procurement in Neurodegenerative Disease Research


2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1689-20-9), also referred to as N-propargyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic building block belonging to the tetrahydroisoquinoline (TIQ) class . It is characterized by a terminal alkyne (propargyl) substituent attached to the nitrogen atom of the TIQ scaffold, which serves as a critical pharmacophore for modulating neuroprotective signaling pathways and enzymatic activity, distinguishing it from other TIQ analogs used in Parkinson's and Alzheimer's disease research [1].

Why Unsubstituted and Alkyl-Substituted 1,2,3,4-Tetrahydroisoquinolines Cannot Substitute for 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1689-20-9)


Generic substitution of 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline with structurally similar TIQ analogs (e.g., unsubstituted 1,2,3,4-tetrahydroisoquinoline, N-methyl-TIQ, or 1-alkyl-TIQs) fails to replicate its biological profile due to the absence of the propargyl group, which is essential for activating ERK-dependent neuroprotective signaling and reducing intrinsic cytotoxicity [1][2]. While 1-alkyl-TIQs exhibit apoptotic cytotoxicity that correlates with lipophilicity, introduction of the N-propargyl substituent reverses this effect and imparts protective activity against MPP+-induced cell death, a model of Parkinsonian neurodegeneration [1][2].

Quantitative Differentiation of 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1689-20-9) Against Closest Analogs: Neuroprotective Activity and Cytotoxicity Profile


N-Propargyl Substitution Confers Protective Activity Against MPP+-Induced Cytotoxicity, While Unsubstituted and 3-Methyl TIQs Exacerbate Cell Death

In a comparative in vitro study using PC12 cells treated with the Parkinsonian neurotoxin MPP+, compounds lacking the N-propargyl group—specifically (R)- and (S)-3-methyl-TIQ (3-MeTIQ)—accelerated MPP+-induced cell death, whereas the corresponding N-propargyl derivatives (3-Me-N-propargyl-TIQs) inhibited cell death [1]. This demonstrates that the propargyl group is necessary for protection against MPP+ toxicity, regardless of stereochemistry at the 3-position [1].

Neuroprotection Parkinson's disease model PC12 cells

N-Propargyl Substituent Reduces Direct Cytotoxicity Relative to 1-Alkyl-TIQ Analogs in PC12 Cells

A systematic evaluation of 1-alkyl-TIQ derivatives revealed that compounds lacking the N-propargyl group (e.g., 1-methyl-TIQ, 1-ethyl-TIQ, 1-propyl-TIQ, 1-butyl-TIQ) exhibited direct apoptotic cytotoxicity toward PC12 cells that correlated with their lipophilicity [1]. In contrast, the introduction of an N-propargyl substituent onto the same 1-alkyl-TIQ scaffolds consistently reduced this intrinsic cytotoxicity [1]. The N-propargyl group thus mitigates the inherent toxicity of the TIQ scaffold, a property not observed with N-methyl or N-ethyl analogs [1][2].

Cytotoxicity Parkinson's disease PC12 cells

Propargyl-Containing Tetrahydroisoquinolines Modulate ERK-Dependent APP Processing, a Mechanism Not Observed with Alkyl-Substituted Analogs

Tetrahydroisoquinoline derivatives bearing a propargyl-related pharmacophore, designed to mimic the MAO-B inhibitor rasagiline, were shown to modulate the proteolytic processing of amyloid precursor protein (APP) via an ERK-dependent signaling pathway [1]. This dual activity—stimulation of sAPPα release and inhibition of γ-secretase-mediated Aβ production—is contingent on the propargyl moiety, which is essential for ERK activation independent of MAO-B inhibition [1][2]. Alkyl-substituted TIQ analogs lacking the propargyl group do not engage this pathway and therefore lack this neuroprotective mechanism relevant to Alzheimer's disease [1].

Alzheimer's disease ERK signaling APP processing

Terminal Alkyne Enables Click Chemistry Functionalization, a Synthetic Versatility Absent in Saturated N-Alkyl Analogs

2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline possesses a terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations . This functionality enables site-specific conjugation to azide-containing biomolecules, fluorescent probes, or affinity tags without requiring additional synthetic steps [1]. In contrast, N-methyl-, N-ethyl-, and N-benzyl-TIQ analogs lack this reactive group and cannot participate in click chemistry without prior functionalization, limiting their utility in chemical biology and probe development applications .

Click chemistry Bioconjugation Chemical biology

Optimal Procurement and Application Scenarios for 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1689-20-9)


Parkinson's Disease Research: MPP+/MPTP Neuroprotection Assays in PC12 Cells

This compound is directly applicable as a neuroprotective agent in MPP+-induced PC12 cell death assays, a standard in vitro model of Parkinson's disease [1]. As demonstrated in Section 3, the N-propargyl group is necessary for inhibiting MPP+-induced cytotoxicity, whereas analogs lacking this group (e.g., 3-methyl-TIQ) accelerate cell death [1]. Procurement of 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline enables consistent, interpretable results in these assays, avoiding the confounding cytotoxicity observed with non-propargyl TIQ analogs [2].

Alzheimer's Disease Research: ERK-Dependent APP Processing Modulation Studies

This compound serves as a core scaffold for developing modulators of APP proteolytic processing via the ERK signaling pathway [1]. The propargyl moiety is essential for ERK activation, a mechanism that alkyl-substituted TIQ analogs cannot engage [1][2]. Researchers investigating dual sAPPα-stimulating and γ-secretase-inhibitory activities for Alzheimer's disease should select propargyl-substituted TIQ building blocks over alkyl-substituted alternatives to ensure engagement of the relevant mechanistic pathway [1].

Chemical Biology: Click Chemistry-Based Probe Synthesis and Bioconjugation

The terminal alkyne of 2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline provides a direct handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation to azide-functionalized biomolecules, fluorophores, or solid supports [1]. This click chemistry compatibility is absent in N-methyl, N-ethyl, and N-benzyl TIQ analogs, making this compound the preferred choice for constructing chemical probes, affinity reagents, and targeted delivery systems in chemical biology research programs [1].

Medicinal Chemistry: Scaffold for Dual MAO-B/Cholinesterase Inhibitor Development

Based on class-level evidence that propargyl-containing TIQ derivatives modulate both MAO-B activity and ERK signaling pathways relevant to neurodegeneration, this compound is a strategic starting material for synthesizing multifunctional ligands targeting Parkinson's and Alzheimer's diseases [1][2]. The propargyl pharmacophore is essential for these activities, and substitution with alkyl groups abolishes the desired polypharmacology, guiding procurement decisions toward propargyl-substituted TIQ building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.